molecular formula C17H19FN2OS B2397475 N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide CAS No. 2034239-54-6

N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide

Cat. No. B2397475
CAS RN: 2034239-54-6
M. Wt: 318.41
InChI Key: SKKJUUCZXILBGU-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential application in scientific research. CTB is a thiazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Scientific Research Applications

Synthesis and Antimicrobial Properties

N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide and its derivatives have been synthesized for antimicrobial applications. A study focused on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine rings, highlighting their promising antimicrobial analogs. These compounds, particularly those bearing a fluorine atom at the 4th position of the benzoyl group, exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The enhanced antimicrobial activity is attributed to the presence of the fluorine atom, underscoring the potential of such compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

COX-2 Inhibition for Pain and Inflammation

Another research avenue explores the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. A study synthesizing 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, including compounds structurally related to this compound, found that introducing a fluorine atom significantly increased COX-2 inhibition potency and selectivity. This research led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, showcasing the therapeutic potential of fluorobenzamides in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Structural Analysis and Spectroscopy

Fluorobenzamides, including those similar to this compound, are also used in structural analysis and spectroscopy studies. Research on 2-fluorobenzamide and its derivatives has revealed insights into long-range through-space couplings via intramolecular hydrogen bonds. These studies are crucial for understanding the structural and electronic properties of fluorobenzamides, which can influence their biological activity and stability (Rae, Weigold, Contreras, & Biekofsky, 1993).

Selective Fluorescence Emission Changes

Fluorobenzamides are also studied for their selective interactions with metal ions, which can lead to specific fluorescence emission changes. This property is particularly useful in the selective detection and discrimination of metal ions, such as copper and iron, among various metal ions. Such studies not only contribute to the development of new fluorescent probes but also enhance our understanding of the interaction mechanisms between fluorobenzamides and metal ions, potentially leading to applications in sensing and environmental monitoring (Phukan, Goswami, & Baruah, 2015).

properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c18-14-8-6-13(7-9-14)17(21)19-10-16-20-15(11-22-16)12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKJUUCZXILBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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